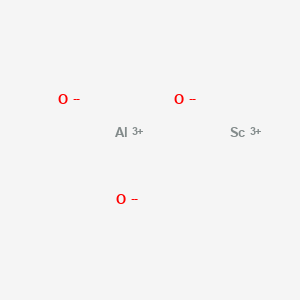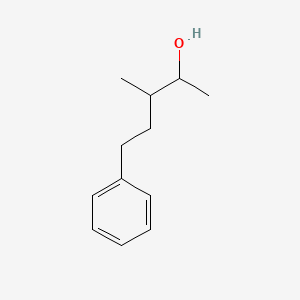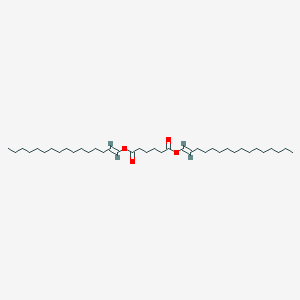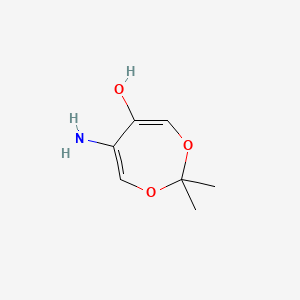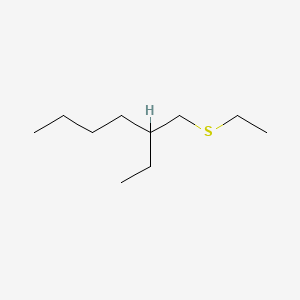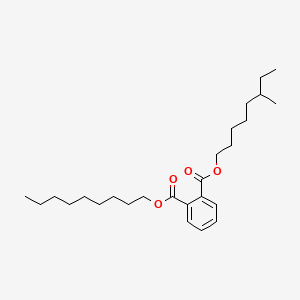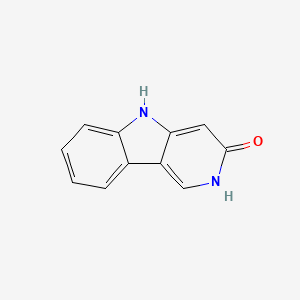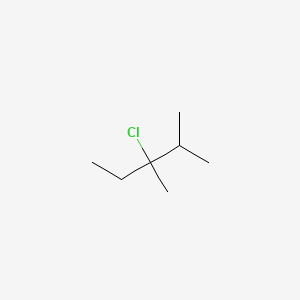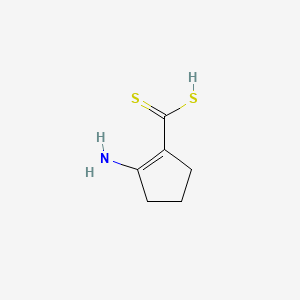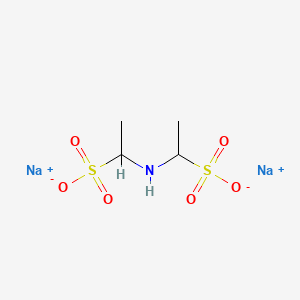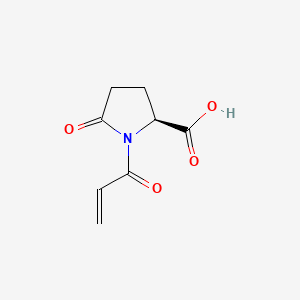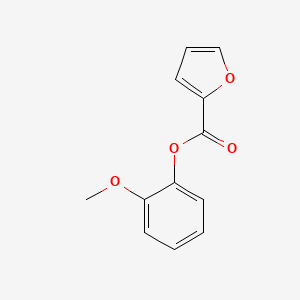
2-Methoxyphenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenyl 2-furoate is an organic compound with the molecular formula C12H10O4 It is characterized by the presence of a furan ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl 2-furoate typically involves the esterification of 2-furoic acid with 2-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the esterification reaction. The use of high-pressure reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-Methoxyphenyl 2-furanmethanol.
Substitution: Various substituted methoxyphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyphenyl 2-furoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the production of polymers and resins due to its reactive furan ring.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl 2-furoate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. This compound can also inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage .
Comparison with Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
2-Methoxyphenol: Known for its antioxidant properties and used in perfumes and cosmetics.
Furan-2-carboxylic acid: A precursor in the synthesis of various furan derivatives.
Uniqueness: 2-Methoxyphenyl 2-furoate is unique due to its combination of a methoxyphenyl group and a furan ring, which imparts distinct chemical reactivity and potential biological activity. Its dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
39251-97-3 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2-methoxyphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-14-9-5-2-3-6-10(9)16-12(13)11-7-4-8-15-11/h2-8H,1H3 |
InChI Key |
HNPMEKZRDNZDNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


